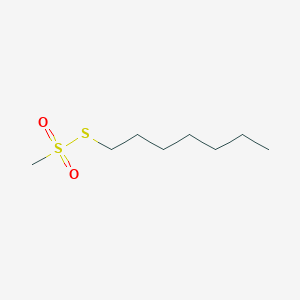
S-Heptyl methanesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Heptyl methanesulfonothioate: is an organosulfur compound with the molecular formula C8H18O2S2 It is a derivative of methanesulfonic acid, where the sulfonothioate group is bonded to a heptyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Heptyl methanesulfonothioate typically involves the reaction of heptyl thiol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Heptyl thiol+Methanesulfonyl chloride→S-Heptyl methanesulfonothioate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-Heptyl methanesulfonothioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted sulfonothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Heptyl methanesulfonothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It can be used to modify proteins and enzymes, providing insights into their structure and function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target sulfur-containing biomolecules. It can be used to design inhibitors or activators of specific enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a cross-linking agent in polymer chemistry and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
S-Heptyl methanesulfonothioate exerts its effects through the interaction with thiol groups in proteins and enzymes. The sulfonothioate group can form covalent bonds with cysteine residues, leading to the modification of protein structure and function. This interaction can affect various molecular pathways, including enzyme activity, signal transduction, and protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
- S-Methyl methanesulfonothioate
- S-Ethyl methanesulfonothioate
- S-Propyl methanesulfonothioate
Comparison:
- S-Methyl methanesulfonothioate: Similar in structure but with a shorter alkyl chain. It is more volatile and has different reactivity due to the smaller size.
- S-Ethyl methanesulfonothioate: Slightly longer alkyl chain than S-Methyl methanesulfonothioate, with intermediate properties.
- S-Propyl methanesulfonothioate: Longer alkyl chain than S-Ethyl methanesulfonothioate, with properties closer to S-Heptyl methanesulfonothioate but still less hydrophobic.
Uniqueness: this compound stands out due to its longer heptyl chain, which imparts unique hydrophobic properties and reactivity. This makes it suitable for applications where longer alkyl chains are beneficial, such as in the design of hydrophobic drugs or materials.
Eigenschaften
CAS-Nummer |
195443-62-0 |
|---|---|
Molekularformel |
C8H18O2S2 |
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
1-methylsulfonylsulfanylheptane |
InChI |
InChI=1S/C8H18O2S2/c1-3-4-5-6-7-8-11-12(2,9)10/h3-8H2,1-2H3 |
InChI-Schlüssel |
CTMSEULRXPZZGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-](/img/structure/B12567613.png)
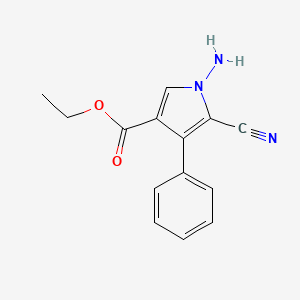
![(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexan-1-amine](/img/structure/B12567640.png)
![2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12567647.png)
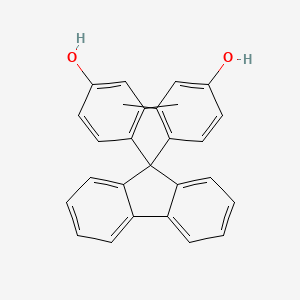

![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)

![N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide](/img/structure/B12567676.png)

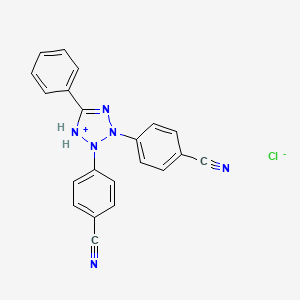
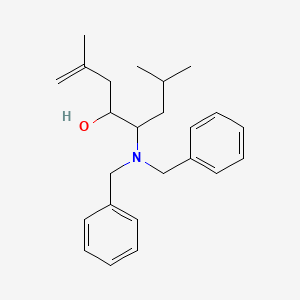
![2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B12567709.png)
![({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B12567710.png)
